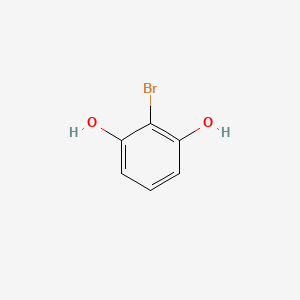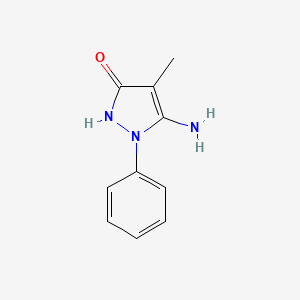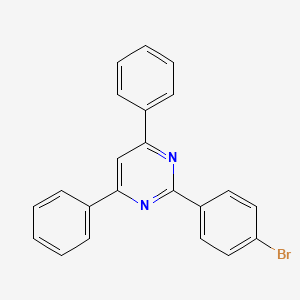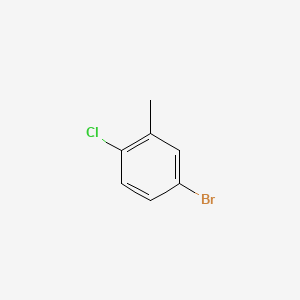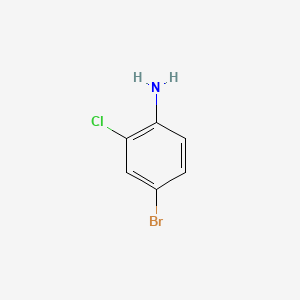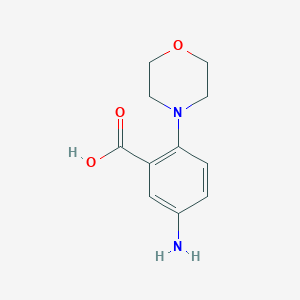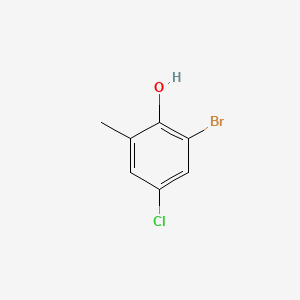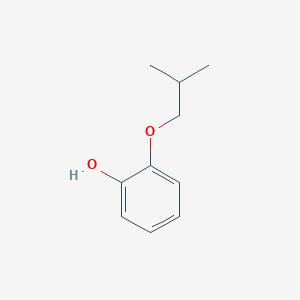
2-Isobutoxyphenol
概要
説明
Synthesis Analysis
The synthesis of phenolic compounds often involves innovative methods to introduce functional groups, manipulate molecular structures, and achieve desired properties. For example, the isoprenylation of polyphenols in aqueous acid solutions demonstrates a method to yield phenolic 2,2-dimethylchromans, providing insights into the synthesis of structurally related phenolic compounds (Molyneux & Jurd, 1970). Similarly, the synthesis of 2,4-di-tert-butylphenol via the alkylation of phenol with isobutylene presents another relevant method that can be related to the synthesis of 2-Isobutoxyphenol (Fan Wen-ge, 2004).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of phenolic compounds, such as (E)-2-((4-hydroxy-2-methylphenylimino)methyl)-3-methoxyphenol, have been characterized, providing a foundation for understanding the structural characteristics of 2-Isobutoxyphenol. These studies include X-ray diffraction, FT-IR, UV–Vis spectroscopy, and theoretical calculations (Demircioğlu, Kaştaş, & Büyükgüngör, 2015).
Chemical Reactions and Properties
Phenolic compounds undergo a variety of chemical reactions that modify their structure and properties. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides results in unique multiple arylation via successive C-C and C-H bond cleavages, highlighting the reactive nature of these compounds and their potential chemical transformations (Wakui et al., 2004).
Physical Properties Analysis
The synthesis and characterization of phenolic compounds provide insights into their physical properties, such as molecular weight distributions, thermoanalytical properties (DSC, TGA), and structural behaviors, which are essential for understanding the physical nature of 2-Isobutoxyphenol and similar molecules (Kronast et al., 2016).
Chemical Properties Analysis
The antioxidant properties of phenolic derivatives, such as 2-isobornyl-6-methylphenol derivatives, underscore the chemical reactivity and potential applications of these compounds in various domains. These studies reveal the ability of phenolic compounds to act as antioxidants, which could be related to the chemical properties of 2-Isobutoxyphenol (Buravlev et al., 2019).
科学的研究の応用
-
Food Industry
-
Pharmaceutical and Medical Applications
- Phenolic compounds and flavonoids are potential substitutes for bioactive agents in pharmaceutical and medicinal sections to promote human health and prevent and cure different diseases .
- They have antioxidant effects, antibacterial impacts, cardioprotective effects, anticancer impacts, immune system promoting, anti-inflammatory effects, and skin protective effects from UV radiation .
-
Industrial Biocatalysis
- 2-Oxoglutarate-dependent oxygenases (2OGXs), which are biocatalysts for the activation of C–H bonds, have been used in the industrial manufacture .
- They carry out a plethora of reactions, including hydroxylations, demethylations, ring formations, rearrangements, desaturations, and halogenations .
- Amino acid hydroxylation is the most common industrial application of 2-oxoglutarate-dependent oxygenases to date .
-
Bio-based Chemical Production
- Bio-based 2,3-butanediol (2,3-BD) production processes have been developed and their economic advantages over petro-based production process have been reported .
- Many 2,3-BD-producing microorganisms including bacteria and yeast have been isolated and metabolically engineered for efficient production of 2,3-BD .
-
Optoelectronic Applications
-
Bio-based Chemical Production
- 2,3-Butanediol (2,3-BD) has great potential for diverse industries, including chemical, cosmetics, agriculture, and pharmaceutical areas .
- Several bio-based 2,3-BD production processes have been developed and their economic advantages over petro-based production process have been reported .
- Many 2,3-BD-producing microorganisms including bacteria and yeast have been isolated and metabolically engineered for efficient production of 2,3-BD .
Safety And Hazards
While specific safety data for 2-Isobutoxyphenol was not found, it’s important to handle all chemicals with care. For example, 2-Butoxyethanol, a similar compound, can harm the eyes, skin, kidneys, and blood . Workers may be harmed from exposure to 2-Butoxyethanol, and the level of exposure depends upon the dose, duration, and work being done .
特性
IUPAC Name |
2-(2-methylpropoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVUSKGIFXCUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351117 | |
| Record name | 2-isobutoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutoxyphenol | |
CAS RN |
21315-20-8 | |
| Record name | 2-isobutoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)
![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)


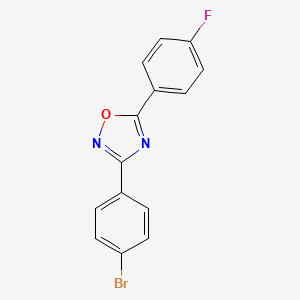
![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)
![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)
